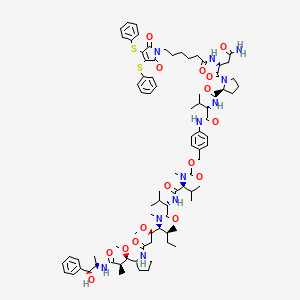
diSPhMC-Asn-Pro-Val-PABC-MMAE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
diSPhMC-Asn-Pro-Val-PABC-MMAE is a potent antibody-drug conjugate (ADC) linker used in the synthesis of ADCs. This compound is known for its role in facilitating the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diSPhMC-Asn-Pro-Val-PABC-MMAE involves multiple steps, including the coupling of various amino acids and the attachment of monomethyl auristatin E (MMAE). The reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis and peptide coupling reactions .
化学反応の分析
Types of Reactions
diSPhMC-Asn-Pro-Val-PABC-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield amines or alcohols .
科学的研究の応用
diSPhMC-Asn-Pro-Val-PABC-MMAE has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of ADCs, facilitating the targeted delivery of cytotoxic agents.
Biology: Employed in studies involving targeted drug delivery and cancer research.
Medicine: Integral in the development of targeted cancer therapies, minimizing side effects and improving efficacy.
Industry: Utilized in the production of ADCs for pharmaceutical applications.
作用機序
The mechanism of action of diSPhMC-Asn-Pro-Val-PABC-MMAE involves its role as a linker in ADCs. The compound facilitates the attachment of MMAE to an antibody, which then targets specific cancer cells. Upon binding to the cancer cell, the ADC is internalized, and MMAE is released, leading to cell death. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens and the subsequent release of MMAE, which disrupts microtubule function and induces apoptosis .
類似化合物との比較
Similar Compounds
diSPhMC-Asn-Pro-Val-PABC-MMAF: Another ADC linker with a similar structure but different cytotoxic agent (monomethyl auristatin F).
MC-Val-Cit-PABC-MMAE: A similar linker used in ADCs with a different peptide sequence.
MC-Val-Cit-PABC-DM1: An ADC linker with a different cytotoxic agent (DM1) and peptide sequence.
Uniqueness
diSPhMC-Asn-Pro-Val-PABC-MMAE is unique due to its specific peptide sequence and the use of MMAE as the cytotoxic agent. This combination allows for effective targeting and delivery of the cytotoxic agent to cancer cells, minimizing off-target effects and improving therapeutic outcomes .
生物活性
diSPhMC-Asn-Pro-Val-PABC-MMAE, a compound with the CAS number 2893871-68-4, is recognized as a potent linker used in the synthesis of antibody-drug conjugates (ADCs). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C83H115N11O16S2 |
| Molecular Weight | 1587.00 g/mol |
| Structure | ADC Linker |
This compound functions primarily as a linker in ADCs, allowing for the targeted delivery of cytotoxic agents to cancer cells. The compound facilitates the release of the drug upon internalization within the target cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The mechanism involves:
- Targeting Specificity : The linker connects an antibody to a cytotoxic drug, ensuring that the drug is delivered specifically to cancer cells expressing the target antigen.
- Controlled Release : The PABC (p-aminobenzyl carbamate) moiety allows for cleavage under specific conditions, leading to the release of the active drug (MMAE - monomethyl auristatin E) within the tumor microenvironment .
Antitumor Efficacy
Research has demonstrated that this compound exhibits significant antitumor activity when incorporated into ADCs. A study by Mohamed Amar et al. (2022) highlighted its effectiveness in releasing MMAE in both intra- and extracellular environments, leading to apoptosis in targeted cancer cells .
Case Study:
- Study Title : Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate.
- Findings : The study showed that ADCs utilizing this compound could effectively target and kill cancer cells while sparing normal tissues.
Mechanistic Insights
The biological activity of this compound can be categorized into several pathways:
- Apoptosis Induction : The release of MMAE triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : This compound has been associated with disruptions in cell cycle progression, particularly in cancerous cells .
- Immunomodulatory Effects : There is evidence suggesting that ADCs using this linker may also modulate immune responses, enhancing anti-tumor immunity.
Comparative Analysis with Other Linkers
To understand the unique properties of this compound, a comparison with other common ADC linkers is useful:
| Linker | Release Mechanism | Targeted Drug | Antitumor Activity |
|---|---|---|---|
| This compound | Enzyme-sensitive cleavage | MMAE | High |
| Acetylene-linker-Val-Cit-PABC-MMAE | pH-sensitive cleavage | MMAE | Moderate |
| DBCO-PEG4-vc-PAB-(PEG2)-Duocarmycin DM | Click chemistry | Duocarmycin DM | Very High |
特性
分子式 |
C83H115N11O16S2 |
|---|---|
分子量 |
1587.0 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[6-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]hexanoylamino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C83H115N11O16S2/c1-15-52(8)70(63(108-13)47-66(97)92-44-28-36-61(92)72(109-14)53(9)75(99)85-54(10)71(98)56-30-20-16-21-31-56)90(11)80(104)68(50(4)5)89-78(102)69(51(6)7)91(12)83(107)110-48-55-39-41-57(42-40-55)86-77(101)67(49(2)3)88-76(100)62-37-29-45-93(62)79(103)60(46-64(84)95)87-65(96)38-26-19-27-43-94-81(105)73(111-58-32-22-17-23-33-58)74(82(94)106)112-59-34-24-18-25-35-59/h16-18,20-25,30-35,39-42,49-54,60-63,67-72,98H,15,19,26-29,36-38,43-48H2,1-14H3,(H2,84,95)(H,85,99)(H,86,101)(H,87,96)(H,88,100)(H,89,102)/t52-,53+,54+,60-,61-,62-,63+,67-,68-,69-,70-,71+,72+/m0/s1 |
InChIキー |
MADBCUVZKCPOGY-LQYUVZCHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















